N-(3-morpholin-4-ylpropyl)phenothiazine-10-carboxamide
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Overview
Description
N-(3-morpholin-4-ylpropyl)phenothiazine-10-carboxamide is a compound that belongs to the phenothiazine class of chemicals Phenothiazines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-morpholin-4-ylpropyl)phenothiazine-10-carboxamide typically involves the reaction of phenothiazine with a suitable carboxylic acid derivative and a morpholine derivative. The reaction conditions often include the use of a base such as triethylamine and a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is usually carried out in an organic solvent such as dichloromethane or dimethylformamide (DMF) at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(3-morpholin-4-ylpropyl)phenothiazine-10-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atom of the morpholine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst like acetic acid.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of secondary amines or alcohols.
Substitution: Formation of N-substituted derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antioxidant and its ability to inhibit lipid peroxidation.
Medicine: Explored for its anticancer and neuroprotective properties.
Industry: Utilized in the development of optoelectronic materials and sensors
Mechanism of Action
The mechanism of action of N-(3-morpholin-4-ylpropyl)phenothiazine-10-carboxamide involves its interaction with various molecular targets and pathways. The compound is known to inhibit lipid peroxidation, which is a key factor in oxidative stress-related diseases. It achieves this by scavenging free radicals and chelating metal ions that catalyze oxidative reactions. Additionally, the compound may interact with cellular signaling pathways involved in apoptosis and cell proliferation, contributing to its anticancer effects .
Comparison with Similar Compounds
Similar Compounds
N-(3,5-dimethyl-4H-1,2,4-triazol-4-yl)-10H-phenothiazine-10-carboxamide: Known for its potent antioxidant properties.
N-(2-oxo-2-(10H-phenothiazin-10-yl)ethyl)piperidine-1-carboxamide: Studied for its anticancer and antioxidant activities
Uniqueness
N-(3-morpholin-4-ylpropyl)phenothiazine-10-carboxamide stands out due to its unique morpholine moiety, which imparts distinct chemical and biological properties. This structural feature enhances its solubility and bioavailability, making it a promising candidate for various therapeutic applications .
Properties
IUPAC Name |
N-(3-morpholin-4-ylpropyl)phenothiazine-10-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O2S/c24-20(21-10-5-11-22-12-14-25-15-13-22)23-16-6-1-3-8-18(16)26-19-9-4-2-7-17(19)23/h1-4,6-9H,5,10-15H2,(H,21,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQGWUAOYDDFXQF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCNC(=O)N2C3=CC=CC=C3SC4=CC=CC=C42 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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